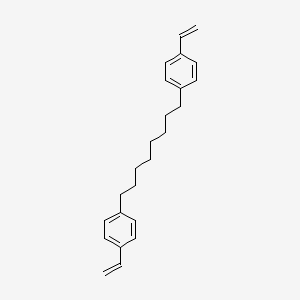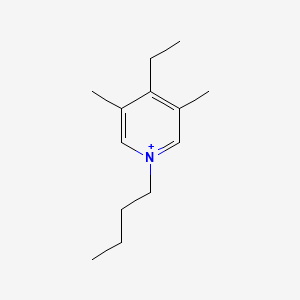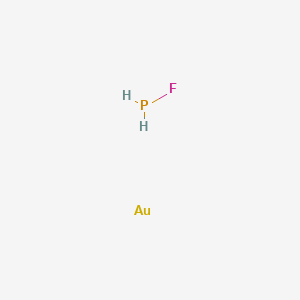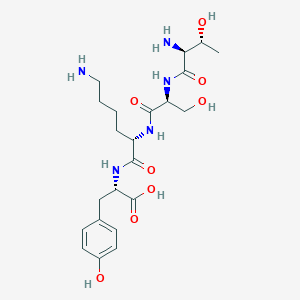
2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of thiophene derivatives, which are known for their aromaticity and stability. The presence of four pentyl groups attached to the thiophene ring enhances its hydrophobicity and potential for interaction with organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of thiophene derivatives with pentyl halides under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophene ring, followed by the addition of pentyl halides to introduce the pentyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Halogenated and alkylated thiophene derivatives.
Applications De Recherche Scientifique
2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to easily penetrate cell membranes and interact with intracellular targets. The specific pathways and molecular targets involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,5,5-Tetramethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 2,2,5,5-Tetrapropyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Uniqueness
The uniqueness of 2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione lies in its four pentyl groups, which confer distinct hydrophobic properties and potential for specific interactions with organic solvents and biological membranes. This makes it particularly useful in applications where hydrophobicity and stability are crucial.
Propriétés
Numéro CAS |
142976-92-9 |
|---|---|
Formule moléculaire |
C24H46O2S |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
2,2,5,5-tetrapentylthiophene 1,1-dioxide |
InChI |
InChI=1S/C24H46O2S/c1-5-9-13-17-23(18-14-10-6-2)21-22-24(27(23,25)26,19-15-11-7-3)20-16-12-8-4/h21-22H,5-20H2,1-4H3 |
Clé InChI |
HHWUAWYHZGWBDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(C=CC(S1(=O)=O)(CCCCC)CCCCC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)





![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)

silane](/img/structure/B12556436.png)


